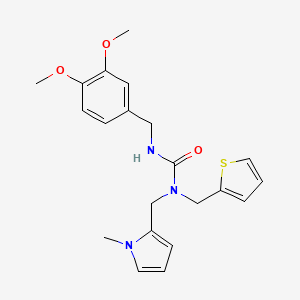
3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3,4-Dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea, identified by its CAS number 1251634-63-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, focusing on its pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N3O3S, with a molecular weight of 399.5 g/mol. The structure includes a thiophene ring and a pyrrole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251634-63-5 |
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrrole structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have shown significant antibacterial activity against various strains of bacteria . The specific compound has not been extensively studied for its antimicrobial effects; however, its structural components suggest potential efficacy against bacterial infections.
Anti-inflammatory Properties
The anti-inflammatory activity of related compounds has been documented. Pyrrole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar properties . The structural features of this compound could enhance its interaction with inflammatory pathways.
Anticancer Potential
Preliminary studies on related thioamide and urea derivatives indicate promising anticancer activity. For example, certain urea compounds have shown antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The specific compound's potential as an anticancer agent remains to be explored in detail.
Synthesis and Evaluation
A study synthesized various urea derivatives and evaluated their biological activities, highlighting the importance of substituent groups on their efficacy . Although the specific compound was not the primary focus, the findings provide insights into how modifications can enhance biological activity.
In Vitro Studies
In vitro assays on related compounds have shown varying degrees of cytotoxicity and growth inhibition against cancer cell lines. For instance, some thioamide derivatives exhibited IC50 values in the low micromolar range against human cancer cells . Future research should include direct testing of this compound in similar assays to establish its profile.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-23-10-4-6-17(23)14-24(15-18-7-5-11-28-18)21(25)22-13-16-8-9-19(26-2)20(12-16)27-3/h4-12H,13-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENVSJPQJYQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














